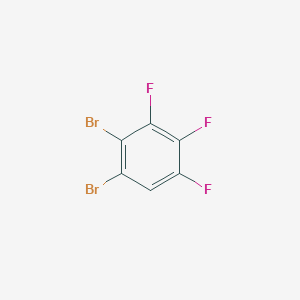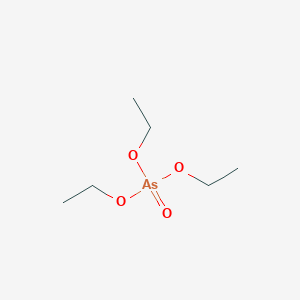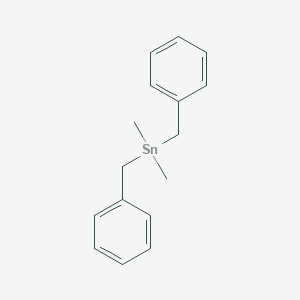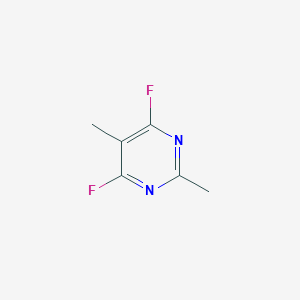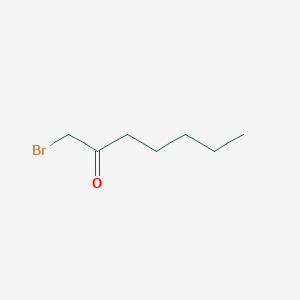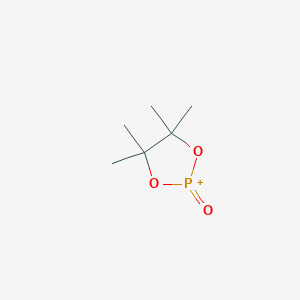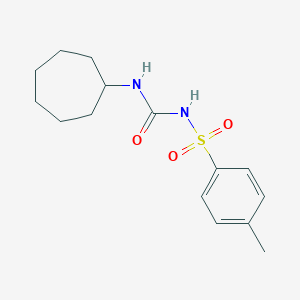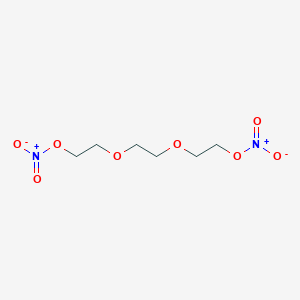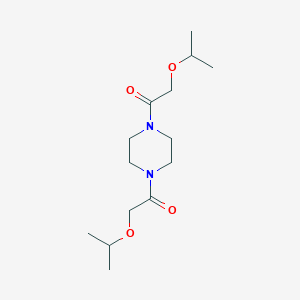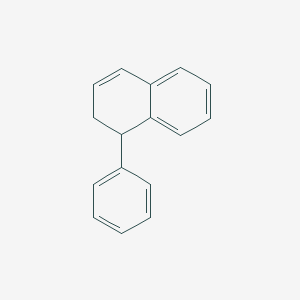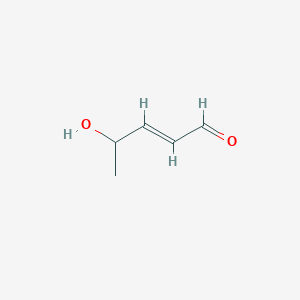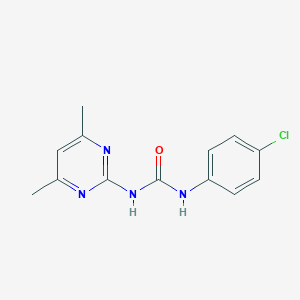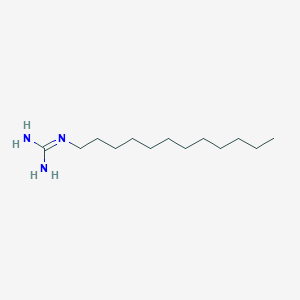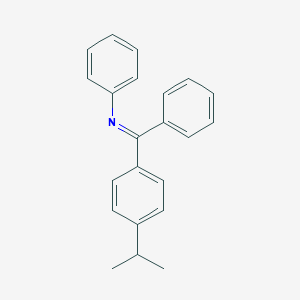
N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine, also known as DPIPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPIPM is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 367.49 g/mol.
Mécanisme D'action
The mechanism of action of N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine is not well understood, but studies suggest that it may act as a modulator of protein-protein interactions. N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine has been shown to bind to the amyloid beta peptide, which is involved in the pathogenesis of Alzheimer's disease, and inhibit its aggregation. N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Effets Biochimiques Et Physiologiques
N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine has been shown to have low toxicity and low cytotoxicity in vitro. In vivo studies have not been conducted, and the safety and toxicity of N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine in humans are unknown. N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine has been shown to have moderate solubility in water and good solubility in organic solvents.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine in lab experiments include its high purity, high yield, and low toxicity. The limitations of using N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine in lab experiments include its limited solubility in water and its unknown safety and toxicity in humans.
Orientations Futures
There are several future directions for the study of N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine. One direction is to further investigate its mechanism of action and its potential as a drug target for the treatment of Alzheimer's disease. Another direction is to explore its potential as an anti-cancer agent and to optimize its structure for improved potency and selectivity. Additionally, N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine could be used as a building block for the synthesis of new organic semiconductors and metal-organic frameworks with improved properties. Finally, the safety and toxicity of N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine in humans should be studied to determine its potential as a therapeutic agent.
Méthodes De Synthèse
N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine can be synthesized through a one-pot reaction between benzaldehyde, acetone, and 4-isopropylbenzylamine. The reaction takes place in the presence of a catalyst, such as p-toluenesulfonic acid, and yields N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine as a yellow crystalline solid. The synthesis of N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine has been studied for its potential applications in various fields, including organic electronics, material science, and medicinal chemistry. In organic electronics, N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine has been used as a building block for the synthesis of organic semiconductors that have high charge mobility and excellent stability. In material science, N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine has been used as a ligand for the synthesis of metal-organic frameworks that have high surface area and tunable properties. In medicinal chemistry, N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine has been studied for its potential as an anti-cancer agent and as a drug target for the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
18864-77-2 |
|---|---|
Nom du produit |
N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine |
Formule moléculaire |
C22H21N |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
N,1-diphenyl-1-(4-propan-2-ylphenyl)methanimine |
InChI |
InChI=1S/C22H21N/c1-17(2)18-13-15-20(16-14-18)22(19-9-5-3-6-10-19)23-21-11-7-4-8-12-21/h3-17H,1-2H3 |
Clé InChI |
OOZJSJINZGEPKA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C3=CC=CC=C3 |
Synonymes |
N-[[4-(1-Methylethyl)phenyl]phenylmethylene]benzenamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,6-Dioxaspiro[4.4]nonane](/img/structure/B90924.png)
